molecular formula C4H7ClO4S B093476 Methyl 3-(chlorosulfonyl)propanoate CAS No. 15441-07-3

Methyl 3-(chlorosulfonyl)propanoate

Cat. No.: B093476
CAS No.: 15441-07-3
M. Wt: 186.61 g/mol
InChI Key: LWJZGJNMJBUUMC-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C4H7ClO4S. It is a chlorosulfonyl derivative of propanoate, characterized by the presence of a chlorosulfonyl group attached to the third carbon of the propanoate chain. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfonyl)propanoate can be synthesized through the reaction of methyl 3-hydroxypropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction is as follows:

Methyl 3-hydroxypropanoate+Chlorosulfonic acidMethyl 3-(chlorosulfonyl)propanoate+Water\text{Methyl 3-hydroxypropanoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Water} Methyl 3-hydroxypropanoate+Chlorosulfonic acid→Methyl 3-(chlorosulfonyl)propanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 3-sulfanylpropanoate.

    Hydrolysis Reactions: Hydrolysis of the chlorosulfonyl group results in the formation of methyl 3-hydroxypropanoate and sulfur dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis Reactions: Acidic or basic conditions facilitate hydrolysis.

Major Products:

    Substitution Reactions: Various substituted propanoates.

    Reduction Reactions: Methyl 3-sulfanylpropanoate.

    Hydrolysis Reactions: Methyl 3-hydroxypropanoate and sulfur dioxide.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)propanoate is utilized in several scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonyl-containing molecules.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of pharmaceutical agents, especially those involving sulfonyl functional groups.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)propanoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution, where nucleophiles attack the sulfur atom, leading to the displacement of the chlorine atom. The compound’s reactivity is influenced by the electron-withdrawing nature of the chlorosulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Methyl 3-hydroxypropanoate: Lacks the chlorosulfonyl group and is less reactive.

    Methyl 3-sulfanylpropanoate: Contains a sulfanyl group instead of a chlorosulfonyl group, resulting from the reduction of methyl 3-(chlorosulfonyl)propanoate.

    Methyl 3-(bromosulfonyl)propanoate: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.

Uniqueness: this compound is unique due to its chlorosulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution and reduction, highlights its versatility in scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-chlorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZGJNMJBUUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407191
Record name methyl 3-(chlorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-07-3
Record name Propanoic acid, 3-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15441-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(chlorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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